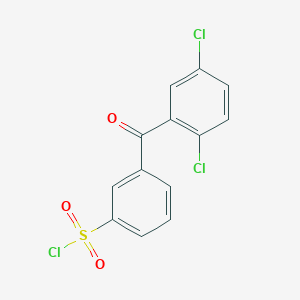

3-(2,5-Dichlorobenzoyl)benzenesulfonyl chloride

Katalognummer B8555433

Molekulargewicht: 349.6 g/mol

InChI-Schlüssel: SWBHLKUOBVEPPT-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08729219B2

Procedure details

Into a 3 L three-neck flask equipped with a stirrer, and a cooling tube, chlorosulfonic acid (233.0 g, 2 mol) was added, and then 2,5-dichlorobenzophenone (100.4 g, 400 mmol) was added. The mixture was reacted for 8 hours using an oil bath at 100° C. After a predetermined period of time, the reaction liquid was slowly poured into broken ice (1000 g), and extraction using ethyl acetate was carried out. An organic layer was washed with a saline solution, and was dried with magnesium sulfate. Then, the ethyl acetate was distilled away, thereby obtaining a crude crystal of pale yellow (3-(2,5-dichlorobenzoyl)benzene sulfonic acid chloride). The crude crystal was employed at the subsequent step without purification.

[Compound]

Name

ice

Quantity

1000 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][S:2]([OH:5])(=O)=[O:3].[Cl:6][C:7]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:8]=1[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:10]>C(OCC)(=O)C>[Cl:6][C:7]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:8]=1[C:9]([C:11]1[CH:16]=[C:15]([S:2]([Cl:1])(=[O:5])=[O:3])[CH:14]=[CH:13][CH:12]=1)=[O:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

233 g

|

|

Type

|

reactant

|

|

Smiles

|

ClS(=O)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

100.4 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl

|

Step Three

[Compound]

|

Name

|

ice

|

|

Quantity

|

1000 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 3 L three-neck flask equipped with a stirrer, and a cooling tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was reacted for 8 hours

|

|

Duration

|

8 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 100° C

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After a predetermined period of time

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction liquid

|

WASH

|

Type

|

WASH

|

|

Details

|

An organic layer was washed with a saline solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

was dried with magnesium sulfate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Then, the ethyl acetate was distilled away

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C(=O)C=2C=C(C=CC2)S(=O)(=O)Cl)C=C(C=C1)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |